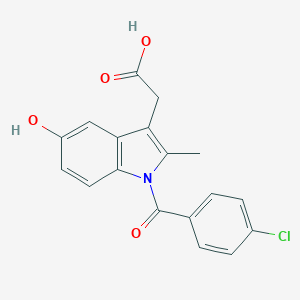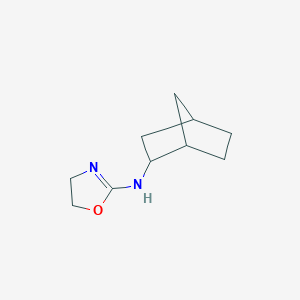
2-Norbornanamine, N-(2-oxazolin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Norbornanamine, N-(2-oxazolin-2-yl)-, also known as Oxazoline-Norbornene, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This compound is a cyclic amine that contains an oxazoline ring, which makes it highly reactive and versatile.
Mécanisme D'action
The mechanism of action of 2-Norbornanamine, N-(2-oxazolin-2-yl)-, is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic groups in the target molecule. This reaction leads to the formation of covalent bonds, which can alter the properties of the target molecule.
Effets Biochimiques Et Physiologiques
There is limited information available regarding the biochemical and physiological effects of 2-Norbornanamine, N-(2-oxazolin-2-yl)-. However, studies have shown that the compound has low toxicity and is well tolerated by cells and tissues. The compound has also been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Norbornanamine, N-(2-oxazolin-2-yl)-, in lab experiments include its high reactivity, low toxicity, and ease of synthesis. The compound can be used to synthesize polymers with unique properties and can also be used as a cross-linking agent in the synthesis of hydrogels. However, the limitations of using the compound in lab experiments include its limited solubility in water and the lack of understanding regarding its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 2-Norbornanamine, N-(2-oxazolin-2-yl)-. These include:
1. The development of new synthesis methods that can improve the yield and purity of the compound.
2. The investigation of the mechanism of action of the compound to better understand its reactivity and potential applications.
3. The exploration of the potential applications of the compound in the development of new materials, such as hydrogels, with unique properties.
4. The investigation of the potential use of the compound as an antimicrobial agent.
5. The investigation of the potential use of the compound in drug delivery systems.
Conclusion:
In conclusion, 2-Norbornanamine, N-(2-oxazolin-2-yl)-, is a versatile and highly reactive compound that has potential applications in various fields of scientific research. The compound can be synthesized using a relatively simple and cost-effective method and has low toxicity and high reactivity. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the development of new materials and drugs.
Méthodes De Synthèse
The synthesis of 2-Norbornanamine, N-(2-oxazolin-2-yl)-, involves the reaction of norbornene with 2-isocyanatoethyl methacrylate in the presence of a catalyst. This reaction leads to the formation of a norbornene-based polymer that contains oxazoline groups. The polymer can be further modified to obtain 2-Norbornanamine, N-(2-oxazolin-2-yl)- by the hydrolysis of the oxazoline groups. This method has been used to obtain high yields of the compound, and it is relatively simple and cost-effective.
Applications De Recherche Scientifique
2-Norbornanamine, N-(2-oxazolin-2-yl)-, has potential applications in various fields of scientific research. One of the most significant applications is in the field of polymer chemistry, where it can be used as a monomer to synthesize polymers with unique properties. The compound can also be used as a cross-linking agent in the synthesis of hydrogels, which have potential applications in drug delivery, tissue engineering, and wound healing.
Propriétés
Numéro CAS |
101832-33-1 |
|---|---|
Nom du produit |
2-Norbornanamine, N-(2-oxazolin-2-yl)- |
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-2-8-5-7(1)6-9(8)12-10-11-3-4-13-10/h7-9H,1-6H2,(H,11,12) |
Clé InChI |
UBJQGXKAUYCWBB-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC3=NCCO3 |
SMILES canonique |
C1CC2CC1CC2NC3=NCCO3 |
Synonymes |
2-Oxazolamine,N-bicyclo[2.2.1]hept-2-yl-4,5-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
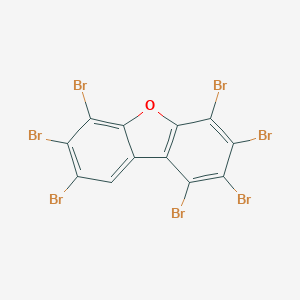
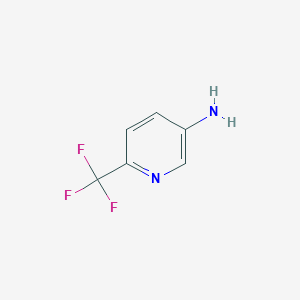
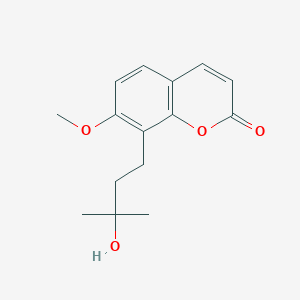
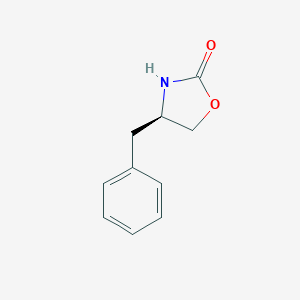
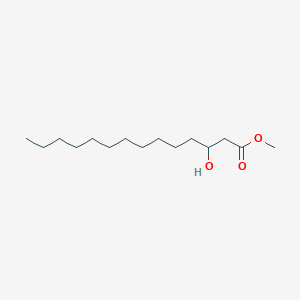
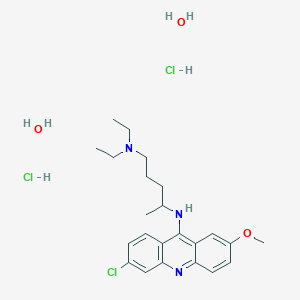
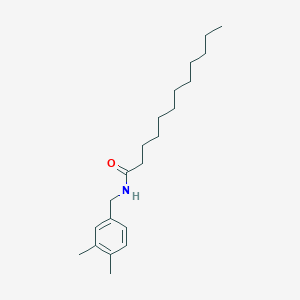
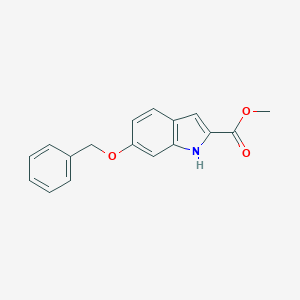
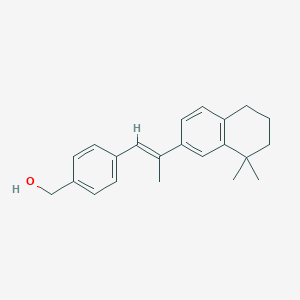
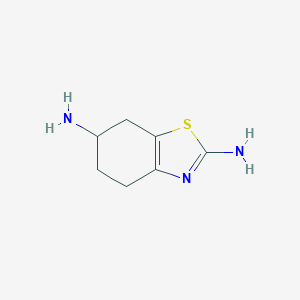

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
